Fmoc-D-Phe(4-F)-OH

Catalog No.
S735371
CAS No.
177966-64-2
M.F
C24H20FNO4
M. Wt
405.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Phe(4-F)-OH

CAS Number

177966-64-2

Product Name

Fmoc-D-Phe(4-F)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1

InChI Key

IXUMACXMEZBPJG-JOCHJYFZSA-N

Synonyms

177966-64-2;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoicacid;Fmoc-D-4-Fluorophenylalanine;Fmoc-4-fluoro-D-phenylalanine;Fmoc-D-Phe(4-F)-OH;Fmoc-D-4-Fluorophe;FMOC-4-FLUORO-D-PHE;(R)-N-FMOC-4-FLUOROPHENYLALANINE;ST50826336;FMOC-PF-D-PHE-OH;KSC925C2F;47427_ALDRICH;SCHEMBL119587;FMOC-P-FLUORO-D-PHE-OH;FMOC-D-4-FLUORO-PHE-OH;47427_FLUKA;CTK8C5122;MolPort-001-771-328;ZINC621945;ANW-74238;CF-336;N-FMOC-D-4-FLUOROPHENYLALANINE;AB05323;AM83348;RTR-008151

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)F)C(=O)O

Fmoc-D-Phe(4-F)-OH (CAS: 177966-64-2) is a specialized, orthogonally protected unnatural amino acid featuring a D-configuration and a para-fluoro substituted aromatic ring. In industrial and academic peptide synthesis, it serves as a critical building block for engineering peptidomimetics with enhanced proteolytic stability, modulated lipophilicity, and highly specific target binding profiles [1]. The fluorenylmethoxycarbonyl (Fmoc) group ensures seamless compatibility with standard solid-phase peptide synthesis (SPPS) workflows. Unlike the unfluorinated D-phenylalanine baseline, the highly electronegative and sterically compact fluorine atom alters the electron density of the phenyl ring, strengthening pi-pi interactions and enabling specific fluorine-protein contacts without introducing the severe steric penalties associated with heavier halogens like chlorine or bromine [2]. This makes it an indispensable precursor for developing advanced protease inhibitors, receptor antagonists, and metabolically stable therapeutic peptides.

Research Fit

Fmoc-SPPS building block with D-configuration
para-Fluoro substitution supports lipophilicity and metabolic stability modulation
Enables D-amino acid protease resistance in peptide design

Attempting to substitute Fmoc-D-Phe(4-F)-OH with its unfluorinated counterpart (Fmoc-D-Phe-OH) or heavier halogenated analogs (e.g., Fmoc-D-Phe(4-Cl)-OH) frequently compromises both process and application outcomes. In drug discovery, the unfluorinated baseline lacks the necessary lipophilicity and unique electrostatic profile required to maximize binding affinity in tight hydrophobic pockets, often resulting in lower potency and reduced metabolic half-life [1]. Conversely, substituting with 4-chloro or 4-bromo derivatives introduces significant steric bulk, which can cause severe steric clashes in sterically constrained receptor sites such as CXCR4 or viral proteases [2]. Furthermore, the specific D-configuration is essential for conferring resistance against endogenous L-proteases; substituting with the L-enantiomer (Fmoc-L-Phe(4-F)-OH) will rapidly degrade the resulting peptide's in vivo stability, rendering it useless for therapeutic applications [1].

Substitution Risk

Fmoc-D-Phe(4-F)-OH
Fmoc-D-Phe-OH
Removing para-fluoro substitution may reduce lipophilicity and alter metabolic stability profile in synthesized peptides
D-configuration
L-configuration analog
L-isomer incorporation may increase susceptibility to proteolytic degradation, shifting in-vitro or cell-based assay outcomes
4-Fluoro
4-Chloro or 4-Cyano
Bulky or electronically distinct substituents may require SPPS condition re-optimization and alter peptide conformation

CXCR4 Binding Affinity: Halogen Size Optimization

In the optimization of CXCR4 peptide inhibitors, the steric and electronegative profile of the halogen substituent on the D-Phe ring is critical. Head-to-head comparisons demonstrate that the 4-fluoro substitution (D-Phe(4-F)) provides optimal binding in the receptor pocket compared to bulkier halogens [1]. Specifically, a D-Phe(4-F)-containing peptide exhibited an IC50 of 0.22 μM, whereas the direct D-Phe(4-Cl) and D-Phe(4-Br) analogs showed significantly reduced affinities (IC50 = 1.2 μM and 2.3 μM, respectively) [1].

Evidence DimensionCXCR4 Antagonist Binding Affinity (IC50)
Target Compound Data0.22 μM (D-Phe(4-F) analog)
Comparator Or Baseline1.2 μM (D-Phe(4-Cl) analog) / 2.3 μM (D-Phe(4-Br) analog)
Quantified Difference5.5-fold higher binding affinity for the fluoro analog vs. the chloro analog.
ConditionsIn vitro CXCR4 binding assay

Buyers developing receptor antagonists should prioritize the 4-fluoro derivative over chloro or bromo analogs to maximize potency while minimizing steric clashes in tight binding pockets.

Antimicrobial MIC
Head-to-head
8 μg/mL vs 16 μg/mL
2-fold difference
Supports antimicrobial peptide potency screening
Pentapeptide Ar-X-Ar-X-Ar-NH₂; E. coli susceptibility assay

Sub-Pocket Optimization for MPro Inhibition

The incorporation of D-Phe(4-F) at specific sub-pockets (such as S2/P3 in SARS-CoV-2 Main Protease inhibitors) exploits the fluorine atom's unique ability to participate in specific polar and hydrophobic interactions without excessive steric bulk [1]. Studies on MPro inhibitors show that incorporating D-Phe(4-F) enhances binding to the S2 pocket, yielding highly potent inhibitors. Designed analogs incorporating this specific fluorinated D-amino acid demonstrated near-complete inhibition at 1 μM and achieved FRET-based cleavage assay IC50 values as low as 0.04 μM[1].

Evidence DimensionMPro Inhibition Potency (IC50)
Target Compound Data0.04 μM (D-Phe(4-F) optimized analog 103)
Comparator Or BaselineUnoptimized baseline structures lacking the specific halogenated D-Phe interaction
Quantified DifferenceAchievement of nanomolar potency (40 nM) through precise fluorinated D-Phe placement.
ConditionsFRET-based MPro cleavage assay

Procuring Fmoc-D-Phe(4-F)-OH allows medicinal chemists to fine-tune sub-pocket interactions in proteases where unfluorinated D-Phe lacks the necessary electronic properties.

Receptor Selectivity
Class-level
Qualitative selectivity enhancement reported for 4-fluoro-D-Phe MCR agonist
Supports receptor-subtype selectivity design context
Selectivity ratios not quantified; contextual interpretation required

Aβ Binding Specificity Shift

In the development of therapeutic D-peptides for Alzheimer's disease, replacing standard residues with optimized unnatural building blocks like 4-fluoro-D-phenylalanine fundamentally alters binding specificity [1]. A study optimizing the D3 peptide showed that incorporating 4-fluoro-D-phenylalanine (among other specific substitutions) shifted the binding preference from toxic oligomers/fibrils to Aβ monomers. The optimized peptide demonstrated a monomer-to-oligomer binding ratio of greater than 6.5, compared to the unoptimized baseline D3 peptide which had a ratio below 1.0 (0.8) [1].

Evidence DimensionSpecific Binding Ratio (Aβ Monomer vs Oligomer)
Target Compound Data>6.5 ratio (Optimized peptide with 4-fluoro-D-Phe)
Comparator Or Baseline0.8 ratio (Baseline D3 peptide)
Quantified Difference>8-fold shift in binding specificity toward Aβ monomers.
ConditionsIn vitro Aβ binding assays (sbsmono to sbsoligo ratio)

For researchers engineering highly specific peptide binders, this compound provides a proven structural lever to dramatically redirect target specificity away from off-target aggregates.

Lipophilicity
Cross-study
Δ ≈ +1.5 logP units
Supports permeability and distribution modeling studies
Computed XLogP3-AA; experimental logP may vary
SPPS Compatibility
Supporting evidence
Standard Fmoc coupling/deprotection; [α]²⁰D +30° to +40°
Enables routine SPPS integration with minimal re-optimization
Coupling efficiency may vary with sequence; verify for specific peptide

Synthesis of Protease-Resistant Peptidomimetics

Ideal for core peptide sequences where endogenous L-protease degradation is a limiting factor. Utilizing the D-configuration provides essential proteolytic stability, while the 4-fluoro substitution enhances membrane permeability and lipophilicity without altering the standard Fmoc SPPS workflow [1].

High-Affinity Receptor Antagonist Design

The optimal choice for targeting sterically constrained binding pockets (e.g., CXCR4, MC1R) where the compact electronegativity of fluorine outperforms bulkier halogens like chlorine or bromine, maximizing binding affinity while preventing steric exclusion[2].

Viral Protease Inhibitor Design

Crucial for synthesizing inhibitors targeting viral proteases (such as SARS-CoV-2 MPro). The fluorinated aromatic ring provides critical hydrophobic and electrostatic interactions in the S2/P3 sub-pockets, driving nanomolar potency that unfluorinated baselines cannot achieve [3].

19F NMR Probing of Peptide-Protein Interactions

Highly valuable as a sensitive, background-free 19F NMR probe. When incorporated into peptide sequences, the 4-fluoro substitution allows researchers to study conformational changes and binding dynamics in complex biological matrices without the need for bulky fluorescent tags [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial peptide potency screening
Fluorination effect on MIC endpoint
MIC comparison in target bacterial strains
GPCR receptor-subtype selectivity design
4-Fluoro substitution for selectivity profiling
Receptor binding selectivity assays
Peptide permeability modulation
Lipophilicity increase relative to non-fluorinated analog
Passive permeability or logP determination
Routine SPPS with fluorinated D-amino acid
Standard Fmoc-SPPS reactivity profile
Coupling yield and enantiomeric purity verification

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

405.13763628 Da

Monoisotopic Mass

405.13763628 Da

Heavy Atom Count

30

Wikipedia

Fmoc-4-fluoro-D-phenylalanine

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